molecular formula C24H30BrNO5 B334122 Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B334122
M. Wt: 492.4 g/mol
InChI Key: OXHMRPPZHMBOFF-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, bromine, ethoxy, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, ethyl acetoacetate, and brominated phenols. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the quinoline core through condensation reactions.

    Bromination: Introduction of the bromine atom using brominating agents such as bromine or N-bromosuccinimide.

    Esterification: Formation of the isopropyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction may yield hydrogenated quinolines.

Scientific Research Applications

Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxy groups may play a role in binding to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and the quinoline core. This combination provides distinct chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C24H30BrNO5

Molecular Weight

492.4 g/mol

IUPAC Name

propan-2-yl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H30BrNO5/c1-7-30-18-9-14(8-15(25)22(18)28)20-19(23(29)31-12(2)3)13(4)26-16-10-24(5,6)11-17(27)21(16)20/h8-9,12,20,26,28H,7,10-11H2,1-6H3

InChI Key

OXHMRPPZHMBOFF-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC(C)C)C)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC(C)C)C)Br)O

Origin of Product

United States

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